ML354

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Safety and Hazards

Direcciones Futuras

Indole derivatives, which “(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methanol” is a part of, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Their application for the treatment of various disorders has attracted increasing attention in recent years .

Mecanismo De Acción

ML354 ejerce sus efectos antagonizando selectivamente PAR4, un receptor de trombina que se encuentra en las plaquetas humanas. Esta interacción inhibe la activación de PAR4, reduciendo así las respuestas tromboinflamatorias y proporcionando neuroprotección . El mecanismo del compuesto implica el bloqueo de la unión de la trombina a PAR4, evitando las vías de señalización descendentes que conducen a la inflamación y la muerte celular .

Análisis Bioquímico

Biochemical Properties

ML354 is a selective antagonist of protease-activated receptor 4 (PAR4) with an IC50 of 140 nM . It exhibits a 71-fold selectivity for PAR4 over PAR1 . The compound interacts with PAR4 by inhibiting its activation, which is typically mediated by proteolytic cleavage. This inhibition prevents the downstream signaling pathways that are usually triggered by PAR4 activation. This compound’s interaction with PAR4 is crucial in modulating various biochemical reactions, particularly those involving platelet aggregation and inflammation .

Cellular Effects

This compound has been shown to influence various cellular processes by modulating PAR4 activity. In neuronal cells, this compound suppresses oxygen-glucose deprivation (OGD)-induced neuronal excitotoxicity and apoptosis . This indicates its potential neuroprotective effects. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting PAR4-mediated signaling. This inhibition can lead to reduced inflammation and altered cellular responses in various cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the PAR4 receptor, thereby preventing its activation by proteolytic cleavage . This binding inhibits the downstream signaling pathways that are typically activated by PAR4, including those involving G-protein coupled receptors (GPCRs) and arrestin pathways . By blocking these pathways, this compound can modulate various cellular responses, including inflammation, platelet aggregation, and neuronal protection .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability under various storage conditions. It remains stable for up to three years when stored as a powder at -20°C and for up to two years at 4°C . In solution, this compound is stable for up to three months at -80°C and for up to two weeks at -20°C . Over time, this compound’s effects on cellular function have been observed to persist, with long-term studies indicating sustained inhibition of PAR4-mediated pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits PAR4 activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver function and overall toxicity . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a PAR4 antagonist. It interacts with various enzymes and cofactors that modulate its activity and metabolism . The compound’s metabolism can influence metabolic flux and metabolite levels, impacting its overall efficacy and safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, affecting its pharmacokinetics and pharmacodynamics . Understanding these transport mechanisms is crucial for optimizing this compound’s therapeutic potential .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with PAR4 receptors . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments . These factors play a critical role in determining this compound’s efficacy and specificity in modulating PAR4-mediated pathways .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de ML354 implica la reacción de 1-metil-5-nitro-3-fenil-1H-indol con formaldehído bajo condiciones específicas para obtener el producto deseado . La reacción normalmente requiere un disolvente como el dimetilsulfóxido (DMSO) y un catalizador para facilitar la formación del derivado del metanol.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se produce típicamente en forma de polvo y se almacena a -20 °C para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

ML354 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El grupo nitro se puede reducir a una amina en condiciones específicas.

Reducción: El compuesto se puede reducir para formar diferentes derivados.

Sustitución: El grupo metanol se puede sustituir con otros grupos funcionales para crear análogos.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Diversos haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, como aminas, alcoholes e indoles sustituidos .

Comparación Con Compuestos Similares

Compuestos Similares

YD-3: Otro antagonista de PAR4 utilizado en investigación.

BMS-986120: Un antagonista potente y reversible específico de PAR4 desarrollado por Bristol-Myers Squibb.

Singularidad de ML354

This compound es único debido a su alta selectividad para PAR4 sobre PAR1, con una diferencia de selectividad de 70 veces . Esta selectividad lo convierte en una herramienta valiosa para estudiar el papel específico de PAR4 en diversos procesos biológicos y para desarrollar terapias dirigidas .

Propiedades

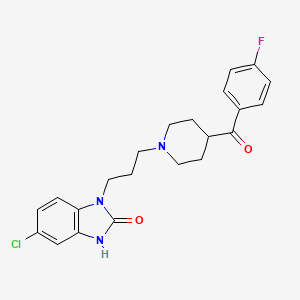

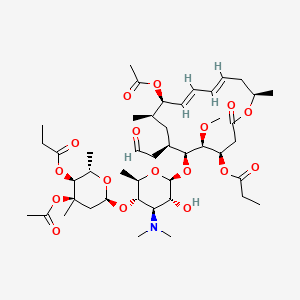

IUPAC Name |

(1-methyl-5-nitro-3-phenylindol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-17-14-8-7-12(18(20)21)9-13(14)16(15(17)10-19)11-5-3-2-4-6-11/h2-9,19H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJUKVGDCUKDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353779 | |

| Record name | 1h-indole-2-methanol, 1-methyl-5-nitro-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89159-60-4 | |

| Record name | 1h-indole-2-methanol, 1-methyl-5-nitro-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: ML354 acts as a selective antagonist of PAR4, meaning it binds to the receptor and blocks its activation by thrombin. [, ] This inhibition prevents the cascade of downstream signaling events typically triggered by thrombin, including platelet activation and aggregation. [, ] In the context of stroke, this compound's inhibition of PAR4 reduces neuronal excitability, apoptosis (programmed cell death), and local inflammation, ultimately contributing to smaller infarct sizes and improved neurological function. []

ANone: Research demonstrates that PAR4 expression is upregulated in cortical neurons both in vitro (cell cultures) and in vivo (living organisms) following a stroke. [] This increased PAR4 expression, driven by the stroke event, contributes to the thromboinflammation characteristic of stroke pathology. [] Excessive PAR4 activation, in turn, exacerbates neuronal damage by increasing neuronal excitability and making neurons more susceptible to apoptosis. []

ANone: While this compound is known for its antiplatelet effects, research suggests that its neuroprotective benefits in stroke extend beyond just inhibiting platelet aggregation. [] Experiments involving platelet depletion in mice with stroke showed that this compound still significantly reduced infarct size and improved neurological function even when platelets were absent. [] This suggests that this compound acts directly on neuronal PAR4 to provide neuroprotection, independent of its antiplatelet effects.

ANone: Both PAR1 and PAR4 are thrombin receptors present on platelets, but they exhibit different activation kinetics and downstream signaling. [] PAR1 activation by thrombin is rapid and transient, playing a crucial role in initiating hemostasis (blood clotting) to prevent bleeding. [] In contrast, PAR4 activation is slower and more sustained, contributing to stable thrombus (blood clot) formation, which can be detrimental in the context of stroke. [] this compound’s selectivity for PAR4 allows it to inhibit the prolonged signaling associated with thrombosis while preserving the essential transient PAR1 signaling needed for hemostasis. [] This selective inhibition makes this compound a promising candidate for stroke treatment, as it targets the pathological thrombus formation without completely abolishing the beneficial hemostatic effects mediated by PAR1.

ANone: The findings from this compound research highlight the potential of targeting PAR4 as a therapeutic strategy for stroke. [, ] By selectively blocking PAR4, it might be possible to develop treatments that effectively reduce neuronal damage and improve outcomes after stroke without increasing the risk of bleeding complications. [, ] Further research is crucial to fully understand the long-term effects and potential clinical applications of this compound and other selective PAR4 antagonists for stroke treatment in humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)

![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1676592.png)